molecular formula C9H23NOSi B8430897 2-(tert-Butyl-dimethyl-silanyloxy)-propylamine

2-(tert-Butyl-dimethyl-silanyloxy)-propylamine

Cat. No. B8430897
M. Wt: 189.37 g/mol
InChI Key: LXFTWBAMPNZBQE-UHFFFAOYSA-N
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Patent
US07612068B2

Procedure details

tert-Butyl-chloro-dimethyl-silane (2.6 g 17 mmol) was dissolved in DCM (20 mL). 1-Amino-propan-2-ol (1.2 g, 16 mmol), triethylamine (2.2 mL, 16 mmol) and a catalytic amount of DMAP were added. The reaction mixture was stirred for 16 h. Water (10 mL) was added and the phases were separated. The aqueous phase was extracted with EtOAc (2×100 mL). The combined organic phases were dried over magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The product was isolated as an oil. Yield: 2.4 g, 80%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Si:5](Cl)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[NH2:9][CH2:10][CH:11]([OH:13])[CH3:12].C(N(CC)CC)C.O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:1]([Si:5]([CH3:7])([CH3:6])[O:13][CH:11]([CH3:12])[CH2:10][NH2:9])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was isolated as an oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)(C)[Si](OC(CN)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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